![molecular formula C17H12ClN5OS B10764012 2-(4-chlorophenyl)-5-[(1-phenyltriazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B10764012.png)
2-(4-chlorophenyl)-5-[(1-phenyltriazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML338 is a selective small molecule inhibitor probe specifically targeting non-replicating Mycobacterium tuberculosis bacilli. It exhibits potent activity against non-replicating Mycobacterium tuberculosis, with IC90 and IC99 values of 1 micromolar and 4 micromolar, respectively . This compound is invaluable for identifying essential functions and vulnerabilities of Mycobacterium tuberculosis bacilli under nutrient deprivation conditions . Additionally, ML338 is highly useful for studying Mycobacterium tuberculosis chemotherapy .
Preparation Methods
The synthetic route for ML338 involves the formation of a 1,3,4-oxadiazole ring system. The preparation typically starts with the reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of potassium hydroxide to form 4-chlorophenyl-1,3,4-oxadiazole-2-thiol . This intermediate is then reacted with 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde in the presence of a base to yield ML338
Chemical Reactions Analysis
ML338 undergoes several types of chemical reactions, including:
Oxidation: ML338 can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The compound can be reduced, particularly at the oxadiazole ring, leading to the formation of various reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ML338 has several scientific research applications, including:
Mechanism of Action
ML338 exerts its effects by selectively inhibiting non-replicating Mycobacterium tuberculosis bacilli. The compound targets essential functions and vulnerabilities of the bacilli under nutrient deprivation conditions, leading to their inhibition . The molecular targets and pathways involved in this process are not fully elucidated, but ML338’s high potency and selectivity make it a valuable tool for studying Mycobacterium tuberculosis .
Comparison with Similar Compounds
ML338 is unique in its selective inhibition of non-replicating Mycobacterium tuberculosis bacilli. Similar compounds include:
Isoniazid: A well-known anti-tuberculosis drug that targets replicating bacilli but has limited activity against non-replicating bacilli.
Pyrazinamide: Another anti-tuberculosis drug with activity against non-replicating bacilli, but with a different mechanism of action compared to ML338.
ML338’s uniqueness lies in its high potency and selectivity for non-replicating Mycobacterium tuberculosis, making it a valuable tool for studying and developing new therapeutic strategies for tuberculosis .
Properties
Molecular Formula |
C17H12ClN5OS |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[(1-phenyltriazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H12ClN5OS/c18-13-8-6-12(7-9-13)16-20-21-17(24-16)25-11-14-10-23(22-19-14)15-4-2-1-3-5-15/h1-10H,11H2 |
InChI Key |
GMRWWIAYZWSOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


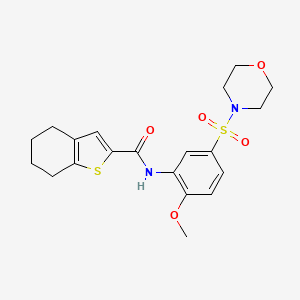
![N-(3,4-dimethylphenyl)-N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]-butanediamide](/img/structure/B10763956.png)
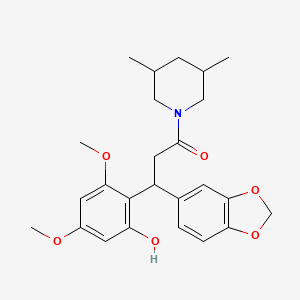
![3-[5-[[3-(4-Methoxy-2-methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanoic acid](/img/structure/B10763964.png)
![4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B10763966.png)
![4-tert-butyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10763971.png)
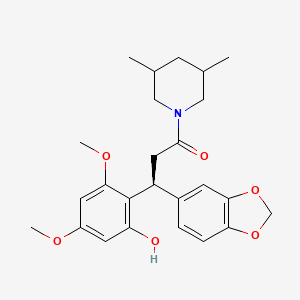
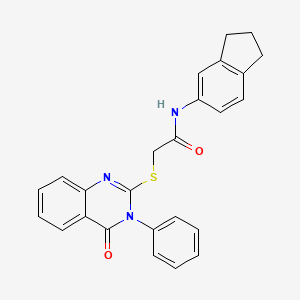
![2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10763978.png)
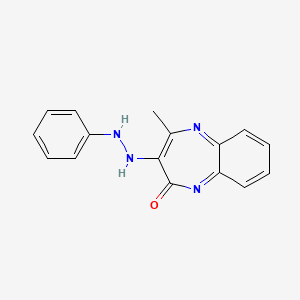
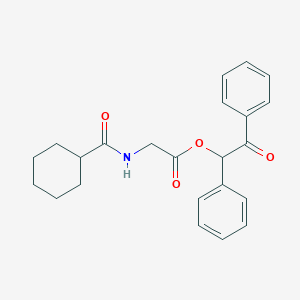
![2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B10763997.png)
![(3s)-3-(2h-1,3-Benzodioxol-5-Yl)-1-[(3r,5s)-3,5-Dimethylpiperidin-1-Yl]-3-(2-Hydroxy-4,6-Dimethoxyphenyl)propan-1-One](/img/structure/B10763999.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole](/img/structure/B10764005.png)
